2-Boc-7-amino-2-azabicyclo[2.2.1]heptane
CAS No.: 1251015-62-9
Cat. No.: VC2928735
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251015-62-9 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3 |
| Standard InChI Key | KBFKGKCNVPZMHL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC1C2N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC1C2N |
Introduction
Chemical Structure and Properties
2-Boc-7-amino-2-azabicyclo[2.2.1]heptane features a bicyclic structure with a nitrogen atom at the 2-position bridgehead, protected by a tert-butoxycarbonyl (Boc) group, and an amino functionality at the 7-position. The azabicyclo[2.2.1]heptane scaffold forms the core structure, which consists of a six-membered ring with a nitrogen-containing bridge connecting two non-adjacent carbon atoms. This creates a rigid, three-dimensional framework that is characteristic of many bioactive molecules.
The molecular formula of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane is C₁₁H₂₀N₂O₂, with a molecular weight of approximately 212.29 g/mol, similar to related compounds in this class. The Boc protecting group serves to mask the reactivity of the nitrogen at position 2, making it a valuable intermediate in multi-step syntheses where selective manipulation of functional groups is required.
Table 1: Physical and Chemical Properties of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids |
| Structure | Bicyclic framework with nitrogen at bridgehead position |
| Functional Groups | Boc-protected nitrogen, primary amine |
Synthetic Approaches
The synthesis of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane and related compounds has been the subject of considerable research due to their importance as synthetic intermediates. Several approaches have been developed, with most methods involving the construction of the bicyclic framework followed by functionalization to introduce the amino group and Boc protection.
Palladium-Catalyzed Methods
Recent advancements include palladium-catalyzed approaches for constructing functionalized azabicyclic structures. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This methodology allows for the efficient construction of the bicyclic framework with various functional groups and could be adapted for the synthesis of amino-substituted derivatives.
Cycloaddition Strategies
Biological Activities and Applications
The 2-azabicyclo[2.2.1]heptane scaffold appears in various bioactive compounds, including natural products and synthetic pharmaceuticals. While specific data on 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane is limited, related compounds in this class have demonstrated significant biological activities, highlighting the potential of this structural motif in drug discovery.
Pharmaceutical Applications
Azabicyclic frameworks have found applications in the development of pharmaceuticals targeting various biological systems. Compounds containing the 7-azabicyclo[2.2.1]heptane core have been investigated as CNS agents, particularly as nicotinic acetylcholine receptor modulators. The incorporation of the amino functionality at the 7-position could potentially enhance the binding affinity and pharmacological properties of these compounds.
Synthetic Intermediates
2-Boc-7-amino-2-azabicyclo[2.2.1]heptane serves as a valuable synthetic intermediate in the preparation of complex molecules. The Boc protecting group allows for selective reactions at other positions while protecting the nitrogen at position 2. The amino group at position 7 provides a handle for further functionalization through various transformations, including acylation, alkylation, and coupling reactions.
Table 2: Biological Activities of Azabicyclo[2.2.1]heptane Derivatives
Comparison with Related Compounds
To better understand the properties and potential applications of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane, it is useful to compare it with structurally related compounds. This comparison highlights the unique features of the target compound and provides insights into its potential advantages for specific applications.
Comparison with 2-azabicyclo[3.2.0]heptane Derivatives
The 2-azabicyclo[3.2.0]heptane framework differs from the 2-azabicyclo[2.2.1]heptane system in the structure of the bicyclic core. While both contain a nitrogen at position 2, the [3.2.0] system consists of a fused cyclobutane-cyclopentane structure, whereas the [2.2.1] system features a bridged bicyclic arrangement . This difference in geometry significantly affects the conformational rigidity and spatial orientation of substituents, which can impact their biological activities and synthetic utility.
Comparison with 7-azabicyclo[2.2.1]heptane Derivatives
7-Azabicyclo[2.2.1]heptane derivatives, such as 7-azabicyclo[2.2.1]heptane hydrochloride, contain a nitrogen atom at position 7 instead of position 2 . This structural difference alters the electronic properties and reactivity of the bicyclic framework. The incorporation of the additional amino group at position 7 in 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane provides additional opportunities for functionalization and potentially enhances its utility as a synthetic intermediate.
Table 3: Structural Comparison of Related Azabicyclic Compounds
Synthetic Applications and Transformations
The versatile structural features of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane make it an excellent scaffold for further synthetic transformations. The Boc-protected nitrogen and the amino functionality serve as handles for selective modifications, allowing for the preparation of diverse derivatives with potentially enhanced biological activities.
Functional Group Transformations
The amino group at position 7 can undergo various transformations, including:
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Acylation to form amides
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Reductive amination to form secondary or tertiary amines
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Conversion to azides, isocyanates, or isothiocyanates
-
Formation of carbamates or ureas
These transformations enable the preparation of a library of derivatives with diverse properties and potential applications in medicinal chemistry and materials science.
Deprotection and Further Functionalization
The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine at position 2. This allows for orthogonal functionalization of the two nitrogen atoms, providing access to unsymmetrically substituted derivatives with unique properties. The selective removal of the Boc group has been utilized in the synthesis of various bioactive compounds, including analogues of natural products and pharmaceuticals .
Stereoselective Reactions
The rigid bicyclic framework of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane enables highly stereoselective reactions, particularly for transformations at the 7-position. This stereoselectivity is valuable for the preparation of enantiomerically pure compounds, which is critical for applications in drug discovery and development.
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